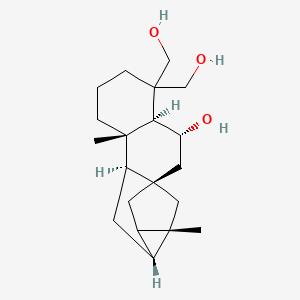
Trachyloban-6B,18,19-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trachyloban-6B,18,19-triol is a diterpenoid compound belonging to the trachylobane family. Diterpenoids are a class of chemical compounds composed of four isoprene units and are known for their diverse biological activities. This compound is characterized by its unique tricyclic structure and multiple hydroxyl groups, which contribute to its chemical reactivity and biological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trachyloban-6B,18,19-triol typically involves multiple steps, starting from simpler diterpenoid precursors. One common approach is the bioinspired two-phase synthetic strategy. The first phase involves enantioselective and scalable access to intermediate compounds such as methyl ent-trachyloban-19-oate. The second phase employs chemical C-H oxidation methods to selectively convert these intermediates into higher functionalized trachylobanes, including this compound .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry and biotechnological methods may pave the way for more efficient production routes in the future.
化学反应分析
Types of Reactions
Trachyloban-6B,18,19-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes derived from this compound back to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further functionalized for specific applications .
科学研究应用
Trachyloban-6B,18,19-triol has garnered interest in various scientific fields due to its unique structure and biological activities:
作用机制
The mechanism of action of trachyloban-6B,18,19-triol involves its interaction with various molecular targets and pathways. Its hydroxyl groups enable it to form hydrogen bonds with biological molecules, influencing their function. The compound’s tricyclic structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Trachyloban-6B,18,19-triol can be compared with other diterpenoids such as:
Kaurene: Similar in structure but differs in the arrangement of functional groups and biological activities.
Beyerene: Another diterpenoid with a different tricyclic structure and distinct chemical properties.
Atisane: Shares some structural similarities but has unique functional groups and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific hydroxylation pattern and biological activities.
属性
分子式 |
C20H32O3 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC 名称 |
(1S,3R,4S,9S,10R,12R,13R)-5,5-bis(hydroxymethyl)-9,13-dimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecan-3-ol |
InChI |
InChI=1S/C20H32O3/c1-17-4-3-5-19(10-21,11-22)16(17)14(23)8-20-7-13-12(6-15(17)20)18(13,2)9-20/h12-16,21-23H,3-11H2,1-2H3/t12-,13?,14-,15+,16+,17+,18-,20-/m1/s1 |
InChI 键 |
OGQXEROGLJNNHQ-VUHMVXJCSA-N |
手性 SMILES |
C[C@@]12CCCC([C@H]1[C@@H](C[C@]34[C@H]2C[C@@H]5C(C3)[C@@]5(C4)C)O)(CO)CO |
规范 SMILES |
CC12CCCC(C1C(CC34C2CC5C(C3)C5(C4)C)O)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


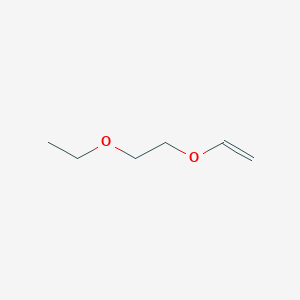
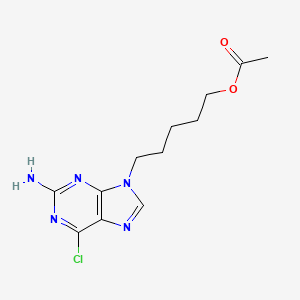
![1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B15287176.png)
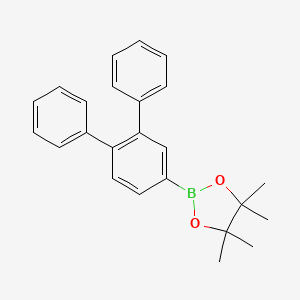

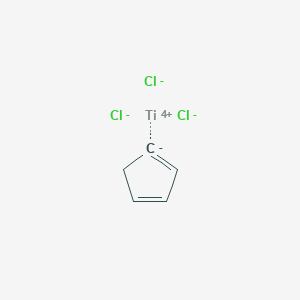
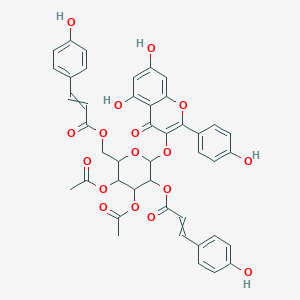

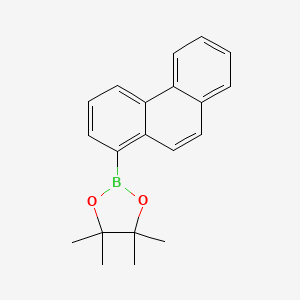
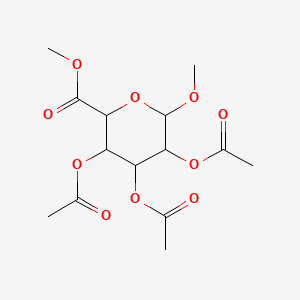
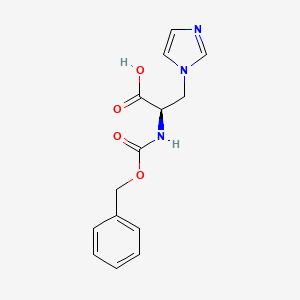
![(3R,4S,5S)-4-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic acid](/img/structure/B15287242.png)
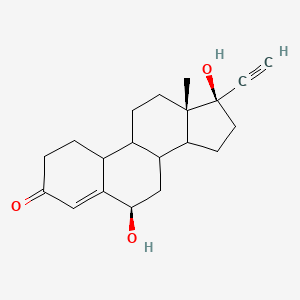
![[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octatriaconta-20,23,26,29,32-pentaenoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15287267.png)
